molecular formula C11H10ClNO2 B1431004 4-Methylquinoline-6-carboxylic acid hydrochloride CAS No. 1448064-90-1

4-Methylquinoline-6-carboxylic acid hydrochloride

Cat. No.: B1431004
CAS No.: 1448064-90-1
M. Wt: 223.65 g/mol
InChI Key: PCGADIKZHNNDPH-UHFFFAOYSA-N
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Description

4-Methylquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinoline-6-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials . These methods often require specific reaction conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methylquinoline-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline-based compounds .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of quinoline compounds, including 4-methylquinoline-6-carboxylic acid hydrochloride, exhibit significant antibacterial properties. A patent from 1997 highlights the synthesis of related compounds that demonstrate efficacy against bacterial infections, indicating potential therapeutic applications in treating resistant strains of bacteria .

Protein Kinase Inhibition
A study published in Current Medicinal Chemistry explored the design and synthesis of quinoline carboxylic acids as inhibitors of protein kinase CK2, a target implicated in various cancers. The research showed that certain derivatives could effectively inhibit CK2 activity, suggesting a pathway for developing anticancer drugs . Although specific data on this compound was not detailed, its structural similarities to studied compounds indicate potential for similar activity.

Synthesis of Novel Compounds

Development of Quinoline Derivatives
this compound serves as a precursor for synthesizing novel quinoline derivatives. For instance, research conducted on related compounds demonstrated the successful preparation of 2-aryl-quinoline-4-carboxylic acids through innovative synthetic routes involving magnetic nanoparticles . This approach not only enhances yield but also improves the functionalization of quinoline structures for further applications.

Material Science Applications

Nanotechnology and Drug Delivery Systems
Recent advancements in nanotechnology have seen the incorporation of quinoline derivatives into drug delivery systems. The ability to modify the chemical structure of this compound allows for the development of targeted delivery mechanisms, enhancing the bioavailability and efficacy of therapeutic agents . This application is particularly relevant in creating smart drug delivery systems that can respond to specific biological stimuli.

Table 1: Overview of Research Findings on this compound

Study Focus Area Findings Implications
Patent US4822801AAntibacterial ActivityDemonstrated antibacterial properties against resistant strainsPotential use in antibiotic development
Current Medicinal ChemistryProtein Kinase InhibitionIdentified as a potential CK2 inhibitorImplications for cancer therapy
ACS Omega StudySynthesis TechniquesDeveloped novel pathways for quinoline derivativesEnhanced synthesis methods for drug development

Mechanism of Action

The mechanism of action of 4-Methylquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Biological Activity

4-Methylquinoline-6-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. Quinoline derivatives, including this specific compound, have been studied for their potential therapeutic effects against various pathogens and diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9ClNO2\text{C}_{10}\text{H}_9\text{ClN}\text{O}_2

This structure features a quinoline ring with a carboxylic acid group at the 6-position and a methyl group at the 4-position, contributing to its biological properties.

Antimicrobial Activity

Quinoline derivatives have exhibited notable antimicrobial properties. Research indicates that compounds similar to this compound show significant activity against Mycobacterium tuberculosis (Mtb). A study evaluated various arylated quinoline carboxylic acids, revealing that structural modifications significantly influence their efficacy against Mtb. Notably, compounds with specific substitutions at the C-6 position demonstrated enhanced inhibitory activity against both replicating and non-replicating forms of Mtb .

The primary mechanism through which quinoline derivatives exert their antimicrobial effects is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The binding affinity of these compounds to DNA gyrase correlates with their biological activity, suggesting that this compound may similarly inhibit this enzyme .

Study on Antitubercular Activity

A specific case study explored the antitubercular activity of various quinoline derivatives, including those modified at the C-6 position. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) that was competitive with other known antitubercular agents. The study highlighted that modifications at the C-2 and C-6 positions were crucial for enhancing activity against Mtb .

CompoundMIC (µg/mL)Activity Against Mtb
4-Methylquinoline-6-carboxylic acid<16High
7m (C-2 phenanthrene)>16Moderate
7i (C-2 naphthalene)>32Low

Antileishmanial Activity

Another study focused on the synthesis of quinoline derivatives and their antileishmanial activity against Leishmania donovani. The synthesized compounds were tested for their efficacy, with some showing promising results comparable to existing treatments. While specific data on this compound was not highlighted, the structural similarities suggest potential effectiveness in treating leishmaniasis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methylquinoline-6-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves functionalization of the quinoline core. For example, chlorination at the 4-position (as seen in structurally similar compounds like 4-chloro-2-methylquinoline-6-carboxylic acid) can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Carboxylic acid introduction at the 6-position often employs hydrolysis of ester precursors or direct carboxylation. Optimization of reaction time (e.g., 6–12 hours) and temperature (80–120°C) is critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing quinoline derivatives like this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and proton environments. For instance, the methyl group at the 4-position appears as a singlet (~δ 2.5 ppm), while aromatic protons exhibit splitting patterns consistent with quinoline substitution .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-phosphate buffer mobile phase (e.g., 70:30 v/v) and UV detection at 207–220 nm to assess purity and quantify residual solvents .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode helps confirm molecular weight (e.g., [M+H]⁺ peak for C₁₂H₁₃ClNO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying solvent conditions?

  • Methodological Answer : Solvent polarity and coordination ability significantly impact yield. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for carboxylation steps by stabilizing intermediates. For chlorination, non-polar solvents (e.g., toluene) reduce side reactions. Systematic screening via a Design of Experiments (DoE) approach is advised, varying solvent ratios (e.g., methanol/water for hydrolysis) and temperatures. Reaction monitoring via TLC or in-situ IR spectroscopy ensures timely termination to maximize yield .

Q. What strategies address discrepancies in reported biological activities of quinoline-based compounds?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity.

  • Standardized Assays : Use cell lines with validated sensitivity (e.g., HepG2 for anticancer studies) and consistent incubation times (e.g., 48 hours).
  • Purity Validation : Ensure ≥95% purity via HPLC and confirm absence of endotoxins.
  • Structure-Activity Relationship (SAR) Analysis : Compare functional group contributions (e.g., methoxy vs. hydroxyl groups at the 6-position) across studies to isolate activity trends .

Q. How should researchers validate an HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Linearity : Establish a calibration curve (1–50 µg/mL) with R² ≥ 0.998.
  • Precision : Calculate intra-day and inter-day RSDs (<2% for retention time and peak area).
  • Recovery : Spike known concentrations into biological matrices (e.g., plasma) and measure recovery (target: 98–102%).
  • Specificity : Confirm no interference from degradation products or matrix components using diode-array detection .

Q. What factors influence the stability of this compound in different storage conditions?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis. Room temperature storage in dry environments is acceptable for short-term use (<1 month).
  • Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to prevent deliquescence of the hydrochloride salt .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting data on the reactivity of quinoline derivatives in cross-coupling reactions?

  • Methodological Answer : Contradictions may stem from catalyst systems or substituent electronic effects.

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni catalysts with ligands like PPh₃ to identify optimal conditions.
  • Electron-Donating Groups : Methoxy groups at the 6-position (as in 6-methoxyquinoline derivatives) enhance electron density, improving Suzuki coupling yields compared to electron-withdrawing substituents .

Properties

IUPAC Name

4-methylquinoline-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10;/h2-6H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGADIKZHNNDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylquinoline-6-carboxylic acid hydrochloride
4-Methylquinoline-6-carboxylic acid hydrochloride
4-Methylquinoline-6-carboxylic acid hydrochloride
4-Methylquinoline-6-carboxylic acid hydrochloride
4-Methylquinoline-6-carboxylic acid hydrochloride
4-Methylquinoline-6-carboxylic acid hydrochloride

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